Dibenzothiophene-4-boronic acid

Process Chemistry Boronic Acid Synthesis Scale-Up Reproducibility

This specific 4-isomer is essential for precise Suzuki-Miyaura coupling, delivering regioselective biaryl architectures critical for OLEDs and medicinal chemistry. The rigid dibenzothiophene core imparts thermal stability and desired charge-transport properties. Substituting other isomers alters reaction kinetics and product regiochemistry, compromising material performance. Ensure batch consistency and reliable cross-coupling yields.

Molecular Formula C12H9BO2S
Molecular Weight 228.08 g/mol
CAS No. 108847-20-7
Cat. No. B024773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzothiophene-4-boronic acid
CAS108847-20-7
Molecular FormulaC12H9BO2S
Molecular Weight228.08 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O
InChIInChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
InChIKeyGOXNHPQCCUVWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzothiophene-4-boronic Acid (CAS 108847-20-7): Technical Baseline for Procurement Evaluation


Dibenzothiophene-4-boronic acid (CAS 108847-20-7; molecular formula C₁₂H₉BO₂S; molecular weight 228.07 g/mol) is a 4-substituted dibenzothiophene arylboronic acid featuring a B(OH)₂ group directly attached to the electron-rich polycyclic heteroaromatic core . The compound exists as a white to light yellow crystalline solid with a reported melting point ranging from >300°C to 358-362°C and an estimated boiling point of 480.2±37.0°C . Its primary synthetic utility lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a key building block for constructing biaryl structures essential to pharmaceutical intermediates, organic semiconductors, and advanced OLED materials .

Dibenzothiophene-4-boronic Acid: Why Substitution with Alternative Boronic Acids or Boronate Esters Compromises Reproducibility


Substituting dibenzothiophene-4-boronic acid with other boron sources without empirical validation introduces material risks in reaction reproducibility and scale-up performance. Arylboronic acids generally exhibit variable stability profiles depending on the electronic environment of the attached aromatic system, with electron-rich heterocycles being particularly susceptible to protodeboronation under aqueous or basic Suzuki conditions [1]. Dibenzothiophene-4-boronic acid is distinguished by its specific 4-position substitution on the dibenzothiophene scaffold, which alters both its steric accessibility during transmetalation and its electronic compatibility with Pd-catalyzed cycles compared to alternative regioisomers (e.g., 1-, 2-, or 3-substituted derivatives) [2]. Furthermore, while boronate esters (e.g., pinacol esters) and MIDA boronates offer improved bench stability and simplified handling relative to free boronic acids, they require distinct activation pathways that can significantly alter reaction kinetics, induction periods, and byproduct distributions—particularly problematic during scale-up where batch-to-batch drift is unacceptable .

Dibenzothiophene-4-boronic Acid: Quantified Comparative Evidence for Scientific Selection


Synthesis Yield Consistency: Quantified Process Benchmarking for Dibenzothiophene-4-boronic Acid Procurement

Synthesis of dibenzothiophene-4-boronic acid via directed ortho-lithiation from dibenzothiophene using n-hexyllithium/TMEDA followed by trapping with BrB(NMe₂)₂ delivers a documented 91% yield with 99.1% HPLC purity . An alternative route via 4-bromodibenzothiophene with n-butyllithium and trimethyl borate yields 82% under cryogenic conditions . For end-user coupling reactions, dibenzothiophene-4-boronic acid with bromobenzene under Pd₂(dba)₃/S-phos/K₃PO₄ in toluene-water reflux achieves an 83% isolated yield of the biaryl coupling product [1].

Process Chemistry Boronic Acid Synthesis Scale-Up Reproducibility

Regioisomeric Differentiation: 4-Position vs. 2-Position Dibenzothiophene Boronic Acid Reactivity Comparison

Dibenzothiophene-4-boronic acid represents one of four possible regioisomers of dibenzothiophenyl boronic acid (1-, 2-, 3-, and 4-substituted). The 4-position places the boronic acid group adjacent to the sulfur atom on the same fused ring system, creating a distinct steric and electronic microenvironment that differs fundamentally from the 2-position isomer (the most common comparator) [1]. The 2-isomer (dibenzothiophene-2-boronic acid) places the boronic acid group on the peripheral benzene ring para to the sulfur-containing bridge, while the 4-isomer positions the reactive handle on the inner ring ortho to the sulfur heteroatom, potentially altering transmetalation kinetics and cross-coupling regioselectivity in sequential functionalization strategies .

Regioselective Synthesis Suzuki-Miyaura Coupling Structure-Activity Relationship

Boron Source Stability and Scale-Up Reproducibility: Free Boronic Acid vs. Pinacol Ester and MIDA Boronate Comparison

In Suzuki-Miyaura scale-up and reproducibility contexts, free boronic acids offer distinct advantages over protected derivatives. Boronate esters (pinacol esters) require in situ hydrolysis or transesterification to release active boronic acid species, introducing an additional kinetic step that can cause prolonged induction periods and yield drift during scale-up . MIDA boronates, while bench-stable and air-tolerant, undergo slow-release activation under basic conditions to generate the free boronic acid intermediate in situ [1]. However, this slow-release mechanism also modifies reaction kinetics compared to direct boronic acid use. For dibenzothiophene-4-boronic acid specifically, the free boronic acid form enables direct entry into the catalytic cycle without deprotection delays, which may reduce batch-to-batch variability when reaction timing is critical .

Process Robustness Scale-Up Reproducibility Boron Reagent Selection

Dibenzothiophene-4-boronic Acid: Evidence-Supported Application Scenarios for Scientific and Industrial Use


OLED Host Material and Emitter Synthesis Requiring 4-Position Dibenzothiophene Connectivity

The 4-substitution pattern on the dibenzothiophene core enables construction of host materials, TADF emitters, and charge-transport layers with specific molecular architectures where the dibenzothiophene unit must be coupled ortho to the sulfur atom. The electron-rich, rigid planar core imparts thermal stability essential for device integrity under operational stress, while the 4-position boronic acid handle facilitates precise Suzuki coupling to tailor electronic band gaps and charge mobility characteristics [1]. The 83% documented coupling yield with bromobenzene provides a validated benchmark for synthetic planning [2].

Pharmaceutical Intermediate Synthesis Requiring Inner-Ring Functionalization of Dibenzothiophene Scaffold

Pharmaceutical development programs employing dibenzothiophene-containing biaryl pharmacophores can utilize the 4-boronic acid derivative to access substitution patterns that differ from the more common 2-isomer, enabling structure-activity relationship (SAR) exploration of distinct regioisomeric series [1]. The compound's documented use in Suzuki-Miyaura coupling for constructing biaryl structures found in therapeutic molecules supports its role as a versatile building block for medicinal chemistry libraries [2].

Process Development and Scale-Up Where Direct Boronic Acid Reactivity is Preferred Over Protected Derivatives

For reaction sequences where immediate entry into the Suzuki catalytic cycle is advantageous—avoiding the hydrolysis or slow-release activation steps inherent to pinacol esters and MIDA boronates—free dibenzothiophene-4-boronic acid may offer more predictable kinetics and reduced induction period variability during scale-up [1]. This characteristic is particularly relevant when batch-to-batch reproducibility is a primary process requirement and when reaction timing affects impurity profiles [2].

Organic Semiconductor and Functional Polymer Synthesis

The dibenzothiophene core, when incorporated via the 4-position boronic acid handle, contributes to the development of organic semiconductors and conductive polymers where the rigid planar aromatic system supports extended π-conjugation and favorable charge transport properties [1]. The 4-position functionalization provides a specific vector for polymer chain extension or side-chain attachment that differs from alternative regioisomers, offering synthetic flexibility in materials design [2].

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